molecular formula C8H7F3N2O5 B015242 (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate CAS No. 3397-30-6

(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate

Cat. No. B015242
CAS RN: 3397-30-6
M. Wt: 268.15 g/mol
InChI Key: RVYYWRRNCURCON-UHFFFAOYSA-N
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Description

The compound "(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate" is a chemical entity that belongs to the class of organic compounds known as pyrrolidinones and is characterized by a specific functional group arrangement. It involves a pyrrolidinone ring, a trifluoroacetyl group, and an acetate moiety.

Synthesis Analysis

Synthesis of related compounds involves key steps such as intermolecular [2+2]-photocycloaddition, which is part of a de Mayo reaction, followed by fragmentation reactions. These methods have been utilized in the construction of various pyrrolidine derivatives, demonstrating the utility and flexibility of these approaches in synthesizing complex structures (Petz et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate" includes various functional groups attached to the pyrrolidine backbone. Crystal structure analysis has been conducted for related compounds, providing insights into the spatial arrangement and confirming the configuration through X-ray crystallography (Caracelli et al., 2015).

Chemical Reactions and Properties

Trifluoroacetylated compounds, similar to our subject, exhibit specific reactivity patterns due to the electron-withdrawing nature of the trifluoroacetyl group. This influences their behavior in nucleophilic substitution reactions and can lead to the formation of various interesting compounds (De Rosa et al., 2015).

Scientific Research Applications

Synthesis and Chemical Transformations of (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate

This chemical compound is utilized in diverse synthetic processes. Voskresenskii et al. (2006) discussed the transformations of related 2-trifluoroacetyl compounds with ethyl propynoate, leading to the formation of ethyl 2-trifluoroaceyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocine-5-carboxylates and other complex molecules (Voskresenskii et al., 2006). In another study, Petrova et al. (2014) achieved the synthesis of 5-Trifluoroacetylpyrrole-2-carbaldehydes, which might share similar synthetic pathways or intermediates with the subject compound (Petrova et al., 2014). Additionally, Reddy et al. (2005) efficiently synthesized a heterobifunctional coupling agent starting from a similar structural fragment, underlining the relevance of such compounds in constructing more complex molecules (Reddy et al., 2005).

Applications in Biological Studies

Biological Applications and Studies

The (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate and related compounds have been studied for various biological activities. For instance, Sujatha et al. (2019) synthesized derivatives involving similar chemical structures and evaluated their antibacterial and antifungal activities, indicating the potential of these compounds in antimicrobial research (Sujatha et al., 2019). Mphahlele et al. (2017) also prepared compounds with related structures and assessed their in vitro antiplasmodial properties, contributing to the understanding of their biological activities (Mphahlele et al., 2017).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O5/c9-8(10,11)7(17)12-3-6(16)18-13-4(14)1-2-5(13)15/h1-3H2,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYYWRRNCURCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399006
Record name (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate

CAS RN

3397-30-6
Record name (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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